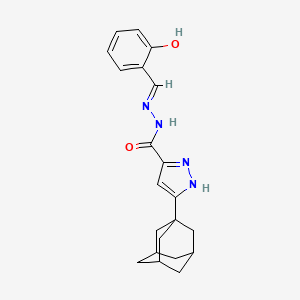![molecular formula C13H14ClN3O B2432883 (4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane] CAS No. 2227649-25-2](/img/structure/B2432883.png)
(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] is a spirocyclic compound characterized by its unique structural features. The compound contains an azido group and a chlorine atom attached to a spiro[3,4-dihydrochromene-2,1’-cyclopentane] framework. This structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing derivatives.
Reduction: Reduction of the azido group can yield amines or other reduced nitrogen species.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted spirocyclic compounds with different functional groups.
Scientific Research Applications
(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies and drug discovery.
Mechanism of Action
The mechanism of action of (4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] involves its interaction with molecular targets through its azido and chlorine substituents. These interactions can modulate various biochemical pathways, depending on the specific application. For example, the azido group can participate in click chemistry reactions, while the chlorine atom can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclopentane]
- (4R)-4-Azido-6-bromospiro[3,4-dihydrochromene-2,1’-cyclopentane]
- (4R)-4-Azido-6-iodospiro[3,4-dihydrochromene-2,1’-cyclopentane]
Uniqueness
Compared to similar compounds, (4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] offers unique reactivity due to the presence of the chlorine atom. This can influence its chemical behavior, making it more suitable for specific applications where chlorine’s electronic effects are beneficial .
Properties
IUPAC Name |
(4R)-4-azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-9-3-4-12-10(7-9)11(16-17-15)8-13(18-12)5-1-2-6-13/h3-4,7,11H,1-2,5-6,8H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGDMWVIHISHGU-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@H](C3=C(O2)C=CC(=C3)Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2432804.png)
![3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2432805.png)

![4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline](/img/structure/B2432809.png)
![2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2432811.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)



![N-(3,5-dimethoxyphenyl)-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2432820.png)

